N-Phenyl-2H-indazol-2-amine
Description
Heterocyclic Scaffolds: Significance in Organic and Medicinal Chemistry
Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within their rings, such as nitrogen, oxygen, or sulfur. nih.gov These scaffolds are fundamental to organic and medicinal chemistry for several reasons. nih.gov Their structural diversity provides a vast chemical space for the design of new molecules. researchgate.net In medicinal chemistry, over 85% of biologically active chemical entities contain a heterocycle. acs.org The presence of heteroatoms allows for the fine-tuning of a molecule's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which are critical for how a potential drug interacts with biological systems. acs.org Nitrogen-containing heterocycles, like indazole, are especially prevalent in pharmaceuticals. nih.gov
Overview of Indazole Tautomerism: 1H-Indazole and 2H-Indazole Forms
Indazole, a bicyclic aromatic heterocycle, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govchemicalbook.com It primarily exists in two tautomeric forms: 1H-indazole and 2H-indazole. chemicalbook.combeilstein-journals.org Tautomers are isomers of a compound that readily interconvert, in this case, through the migration of a proton between the two nitrogen atoms of the pyrazole ring.
The 1H-indazole form is generally the more thermodynamically stable of the two. nih.govchemicalbook.combeilstein-journals.org Theoretical calculations and experimental data indicate that the free energy of the 1H-tautomer is lower than that of the 2H-tautomer. chemicalbook.com For instance, 1-methyl-1H-indazole is reported to be 3.2–3.6 kcal/mol more stable than 2-methyl-2H-indazole. thieme-connect.de This stability difference is also observed in the solid phase and in solution. thieme-connect.de Despite the greater stability of the 1H form, both tautomers are significant as their derivatives can exhibit distinct chemical and biological properties. researchgate.net
The two tautomers can be distinguished by their physical and spectroscopic properties. For example, their dipole moments differ significantly, as does their basicity. 2H-Indazole derivatives are typically stronger bases than their 1H-indazole counterparts. chemicalbook.comthieme-connect.de
| Property Comparison | 1H-Indazole | 2H-Indazole |
| Relative Stability | More stable | Less stable |
| Basicity | Weaker base | Stronger base |
| Dipole Moment (of methyl-substituted forms) | ~1.50 D (1-methyl) | ~3.40 D (2-methyl) |
Delineation of N-Substituted Indazoles: Chemical Space and Research Relevance
The substitution at the N1 or N2 position of the indazole ring, known as N-substitution, is a critical strategy in chemical synthesis and drug discovery. beilstein-journals.org This modification dramatically expands the available chemical space, allowing chemists to create a vast library of derivatives with diverse functionalities and properties. nih.gov Both N1- and N2-substituted indazoles are important scaffolds for compounds with a wide range of pharmacological activities. beilstein-journals.org
Structure
3D Structure
Properties
IUPAC Name |
N-phenylindazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-2-7-12(8-3-1)14-16-10-11-6-4-5-9-13(11)15-16/h1-10,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQMCWNJSPXKIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN2C=C3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80521506 | |
| Record name | N-Phenyl-2H-indazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80521506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42963-47-3 | |
| Record name | N-Phenyl-2H-indazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80521506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Mechanistic Elucidation Studies of N Phenyl 2h Indazol 2 Amine
Investigation of Key Cyclization Mechanisms
The formation of the 2H-indazole ring system, a critical step in the synthesis of N-Phenyl-2H-indazol-2-amine, can be achieved through various cyclization strategies. These methods often involve reductive processes, metal catalysis, or radical pathways, each with distinct mechanistic features.
Reductive cyclization is a prominent method for synthesizing 2H-indazoles from ortho-nitroaromatic compounds. nih.gov The classical Cadogan reaction, for instance, typically employs trialkyl phosphites or phosphines at high temperatures to deoxygenate a nitro group, leading to the formation of a nitrene intermediate that subsequently cyclizes. nih.gov However, recent studies have provided evidence for non-nitrene pathways, suggesting that more than one mechanistic route may be operative. nih.gov
One-pot condensation–Cadogan reductive cyclization offers a milder and more efficient alternative. acs.orgorganic-chemistry.org This approach involves the initial condensation of an ortho-nitrobenzaldehyde with an amine, followed by reductive cyclization promoted by a reducing agent like tri-n-butylphosphine. acs.orgorganic-chemistry.org This method avoids the harsh conditions of the traditional Cadogan reaction and proceeds at lower temperatures. acs.org The reaction is believed to proceed through an ortho-imino-nitrobenzene intermediate which then undergoes cyclization. acs.orgorganic-chemistry.org
Evidence for oxygenated intermediates, such as 2H-indazole N-oxides, has been presented, challenging the long-held belief that exhaustive deoxygenation to a nitrene is the sole mechanism. nih.govescholarship.org The isolation and characterization of these N-oxides suggest a pathway where cyclization can occur before complete removal of the oxygen atoms from the nitro group. nih.govescholarship.org This finding has significant implications for understanding and controlling the Cadogan and related Davis-Beirut reactions. nih.govescholarship.org
| Reductive Cyclization Method | Key Features | Proposed Intermediates |
| Classical Cadogan Reaction | High temperatures, excess phosphite (B83602)/phosphine (B1218219). nih.gov | Nitrene. nih.gov |
| One-Pot Condensation–Cadogan | Milder conditions (e.g., 80 °C), tri-n-butylphosphine. acs.orgorganic-chemistry.org | ortho-Imino-nitrobenzene. acs.orgorganic-chemistry.org |
| Interrupted Cadogan/Davis-Beirut | Isolation of oxygenated intermediates. nih.govescholarship.org | 2H-Indazole N-oxides. nih.govescholarship.org |
Metal catalysts play a pivotal role in the synthesis of 2H-indazoles, enabling transformations that are otherwise difficult to achieve and often proceeding with high efficiency and selectivity. organic-chemistry.org Various transition metals, including palladium, copper, rhodium, and cobalt, have been employed in these synthetic routes. organic-chemistry.orgnih.govnih.gov
Palladium-catalyzed reactions are widely used for the synthesis of 2-aryl-2H-indazoles. organic-chemistry.org One common strategy involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.org This reaction tolerates a range of electron-donating and electron-withdrawing groups on the aromatic rings. organic-chemistry.org Another palladium-catalyzed approach is the direct C-H functionalization of azobenzenes with aldehydes. organic-chemistry.org
Copper-catalyzed syntheses offer a versatile and often more economical alternative to palladium. organic-chemistry.orgresearchgate.net Copper(I) oxide nanoparticles have been successfully used to catalyze the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). organic-chemistry.orgacs.org In this process, the copper catalyst is crucial for the formation of both the C-N and N-N bonds. organic-chemistry.org The proposed mechanism involves the formation of a 2-bromobenzylidene intermediate, followed by a copper-catalyzed SNAr reaction with sodium azide to form an azide-copper complex. acs.org Subsequent copper-mediated denitrogenation and intramolecular cyclization lead to the 2H-indazole product. acs.org
Rhodium-catalyzed reactions have emerged as a powerful tool for constructing 2H-indazoles via C-H activation and annulation. nih.gov For instance, Rh(III) catalysts can promote the annulation of azobenzenes with various partners like vinylene carbonate or α-keto aldehydes. nih.govnih.gov The mechanism typically involves the activation of a C-H bond on the azobenzene (B91143) to form a five-membered rhodacycle intermediate. nih.gov This intermediate then undergoes further reaction and cyclization to yield the indazole core. nih.gov
| Metal Catalyst | Reaction Type | Key Mechanistic Step |
| Palladium | Intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.org | Intramolecular N-arylation. organic-chemistry.org |
| Copper | One-pot reaction of 2-bromobenzaldehydes, amines, and sodium azide. organic-chemistry.orgacs.org | Formation of C-N and N-N bonds. organic-chemistry.org |
| Rhodium | Annulation of azobenzenes with various coupling partners. nih.gov | C-H bond activation to form a rhodacycle intermediate. nih.gov |
For example, the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes is suggested to proceed via a radical chain mechanism. nih.gov In this process, iodine is thought to assist in the hydrogen transfer from the benzylic position to a nitrogen atom, initiating the radical cyclization. nih.gov
Another instance of a radical pathway is the metal-free alkoxycarbonylation of 2H-indazoles to provide C-3-carboxylic ester derivatives. organic-chemistry.org Mechanistic studies for this transformation suggest the involvement of radical intermediates. organic-chemistry.org Similarly, the fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) in water is also believed to proceed through a radical mechanism. organic-chemistry.org
The involvement of radical intermediates is often supported by experimental observations, such as the effect of radical scavengers on the reaction rate or the formation of specific byproducts. organic-chemistry.orgnih.gov Computational studies, such as Density Functional Theory (DFT) calculations, can also provide evidence for the feasibility of radical pathways by modeling the energies of potential radical intermediates and transition states. nih.gov
Exploration of Reaction Intermediates and Transition States
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species, such as reaction intermediates and transition states. Modern analytical and computational techniques have enabled a deeper understanding of these fleeting structures in the context of 2H-indazole synthesis.
Nitroso imine intermediates are key transient species in several synthetic routes to 2H-indazoles, particularly in the Davis-Beirut reaction. nih.gov This reaction exploits the diverse chemistry of a nitroso imine or nitroso benzaldehyde (B42025) intermediate generated in situ under redox-neutral conditions. nih.gov The subsequent N-N bond-forming heterocyclization between a nucleophilic and an electrophilic nitrogen atom can be leveraged to synthesize a variety of 2H-indazole derivatives. nih.gov
The generation of the nitroso intermediate can also be achieved under mild photochemical conditions, providing an alternative to the base-mediated methods. nih.gov The ability to control the generation and reactivity of these highly reactive intermediates is crucial for the successful synthesis of a wide range of 2H-indazole structures. nih.govescholarship.org
Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an invaluable tool for elucidating the mechanisms of complex organic reactions, including the synthesis of 2H-indazoles. nih.govnih.gov These methods allow for the modeling of transition state geometries and the calculation of reaction energy profiles, providing insights that are often difficult to obtain through experimental means alone.
DFT calculations have also been employed to investigate the mechanism of organophosphorus-mediated reductive cyclizations. nih.gov In one study, calculations suggested that a (3 + 1) cheletropic addition between a phosphetane (B12648431) catalyst and a nitroarene substrate is the turnover-limiting step in the catalytic cycle. nih.gov
Furthermore, computational modeling can be used to predict the structures of reaction intermediates and to corroborate experimental findings. For example, in the study of 2H-indazole N-oxides, computational NMR was used to help determine the structures of these compounds, complementing the data obtained from X-ray crystallography. escholarship.org
Regioselectivity and Stereoselectivity in this compound Formation
The regioselectivity of the N-phenylation of indazole is a pivotal aspect of its synthesis, with the reaction potentially yielding two distinct regioisomers: N-phenyl-1H-indazole and N-phenyl-2H-indazole. The factors that govern the preference for substitution at the N1 versus the N2 position are multifaceted and have been the subject of numerous mechanistic and computational studies.
Factors Governing N1 vs. N2 Substitution Preference
The preference for the formation of the N1 or N2-phenylated indazole isomer is primarily dictated by the principles of thermodynamic and kinetic control. beilstein-journals.orgresearchgate.net Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov This inherent stability often translates to the N1-substituted product being the thermodynamically favored isomer in many alkylation and arylation reactions. rsc.orgwuxibiology.com Consequently, reaction conditions that allow for equilibrium to be established, such as longer reaction times and higher temperatures, tend to favor the formation of the N1-phenyl isomer. beilstein-journals.org
Conversely, kinetic control, which is favored under milder conditions with shorter reaction times, is dictated by the energy of the transition state. researchgate.net The formation of the kinetically favored product is the one that proceeds through the lowest energy transition state. In the context of indazole substitution, the distribution of the highest occupied molecular orbital (HOMO) in the indazole anion suggests a higher electron density at the N1 position, which would imply that N1 is the more nucleophilic center and thus kinetically favored in many reactions, such as the Chan-Lam N-arylation.
Furthermore, the choice of catalyst can play a decisive role in directing the regioselectivity. Rhodium(II)-catalyzed N2-selective arylation of indazoles using quinoid carbenes has been developed, with DFT calculations suggesting a mechanism involving the nucleophilic addition of the N2 atom of the 1H-tautomer to the metal-carbene, followed by a 1,5-proton shift. nih.gov Similarly, a copper(I) oxide-catalyzed coupling of 1H-indazoles with diaryliodonium salts has been shown to be highly N2-regioselective. researchgate.net Intriguingly, for the latter reaction, DFT calculations indicated that the N1-substitution pathway was both kinetically and thermodynamically favored, yet the N2-product was observed experimentally. researchgate.net This suggests a catalyst-controlled mechanism where the coordination of the catalyst to the indazole directs the substitution to the N2 position, overriding the intrinsic reactivity of the heterocycle.
The reaction conditions, including the choice of base and solvent, also significantly influence the N1/N2 ratio. rsc.org For instance, in the N-alkylation of a pyrazolo[3,4-d]pyrimidine, switching the solvent from THF to DMSO was found to reverse the regioselectivity from predominantly N2 to N1.
Influence of Electronic and Steric Properties of Reactants on Reaction Outcome
The electronic and steric properties of both the indazole substrate and the phenylating agent have a profound impact on the regioselectivity of the reaction.
Substituents on the Indazole Ring:
The nature and position of substituents on the indazole ring can dramatically alter the N1/N2 product ratio.
Steric Effects: Bulky substituents at the C3 position of the indazole ring tend to favor N1 substitution by sterically hindering the approach of the reactant to the adjacent N2 position. beilstein-journals.org Conversely, substituents at the C7 position can sterically block the N1 position, thereby promoting N2 substitution. For example, in N-alkylation reactions, indazoles with C7-NO₂ or C7-CO₂Me substituents have shown excellent N2 regioselectivity (≥ 96%). rsc.orgbeilstein-journals.org
Electronic Effects: The electronic nature of the substituents also plays a crucial role. Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the N1 and N2 atoms. For instance, in a study on the N-alkylation of substituted indazoles, a variety of electron-withdrawing groups at different positions were shown to affect the N1/N2 ratio. In some cases, electron-deficient indazoles have been observed to favor N1-selectivity, potentially through coordination of the indazole N2-atom and an electron-rich atom in a C3-substituent with the cation of the base. researchgate.net
| Indazole Substituent | Reaction Conditions | N1:N2 Ratio | Reference |
|---|---|---|---|
| C7-NO₂ | NaH, THF, n-pentyl bromide | Highly N2-selective (≥ 96% N2) | rsc.orgbeilstein-journals.org |
| C7-CO₂Me | NaH, THF, n-pentyl bromide | Highly N2-selective (≥ 96% N2) | rsc.orgbeilstein-journals.org |
| C3-tert-butyl | NaH, THF, n-pentyl bromide | >99:1 | beilstein-journals.org |
| C3-phenyl | NaH, THF, n-pentyl bromide | 3.8:1 | beilstein-journals.org |
| Unsubstituted | NaH, THF, n-pentyl bromide | 1:1.3 | beilstein-journals.org |
Substituents on the Phenyl Reactant:
The electronic and steric properties of the phenylating agent also contribute to the regiochemical outcome, although this is less extensively documented than the effects of indazole substituents. In the context of copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones, the electronic nature of substituents on the N-phenyl ring was found to influence the reaction yield, with electron-donating groups leading to lower yields of the N1-phenylated product. While this study focused on N1-indazole formation, it highlights the sensitivity of the reaction to the electronic properties of the arylating moiety.
For intermolecular N-arylation, it can be inferred that bulky ortho-substituents on the phenylating agent would likely disfavor substitution at the more sterically hindered N1 position, especially in indazoles that also bear a C7-substituent. Conversely, electron-withdrawing groups on the phenyl ring could enhance its reactivity as an electrophile.
| Indazole Substituent | Arylating Agent | Yield of N2-product | Reference |
|---|---|---|---|
| 5-Methyl | Diazonaphthoquinone | 88% | nih.gov |
| 5-Methoxy | Diazonaphthoquinone | 85% | nih.gov |
| 5-Phenyl | Diazonaphthoquinone | 82% | nih.gov |
| 5-Fluoro | Diazonaphthoquinone | 84% | nih.gov |
| 5-Chloro | Diazonaphthoquinone | 80% | nih.gov |
| 5-Cyano | Diazonaphthoquinone | 72% | nih.gov |
| 5-Nitro | Diazonaphthoquinone | 68% | nih.gov |
Advanced Spectroscopic and Structural Characterization of N Phenyl 2h Indazol 2 Amine and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural assignment of 1- and 2-substituted indazoles, as the spectra of the two isomer types are typically distinct enough to serve as diagnostic tools. nih.gov
1H NMR for Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the electronic environment of protons within the molecule. For N-substituted indazoles, the position of substitution significantly influences the chemical shifts of the protons on the heterocyclic ring. ipb.pt
In the case of 2-substituted indazoles, a general diagnostic trend is observed when comparing them to their 1-substituted counterparts. The resonances for protons H-3 through H-6 in N-2 isomers typically appear at a lower frequency (are more shielded), while the H-7 proton resonance is found at a higher frequency due to the deshielding effect of the N-1 lone pair. nih.gov The H-3 proton in N-2 isomers is notably more shielded compared to the same proton in an N-1 isomer. nih.gov
For the analog 2-Phenyl-2H-indazole , the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for both the indazole and phenyl ring protons. nih.gov The proton at position 3 of the indazole ring (H-3) appears as a distinct singlet, while the protons of the fused benzene (B151609) ring (H-4 to H-7) and the N-phenyl substituent exhibit complex multiplets. nih.gov
For the target compound, N-Phenyl-2H-indazol-2-amine , one would expect a similar pattern for the ring protons, with the addition of a characteristic signal for the secondary amine (N-H) proton. This N-H signal is typically broad and its chemical shift can be concentration and solvent dependent.
Table 1: Representative ¹H NMR Spectral Data for 2-Phenyl-2H-indazole nih.gov Solvent: CDCl₃, Frequency: 600 MHz
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 8.41 | d, J = 0.9 Hz |
| Phenyl (ortho) | 7.91–7.89 | m |
| H-4 | 7.79 | dd, J = 8.8, 0.9 Hz |
| H-7 | 7.71 | dt, J = 8.5, 1.0 Hz |
| Phenyl (meta) | 7.54–7.49 | m |
| Phenyl (para) | 7.41–7.37 | m |
| H-5 | 7.32 | ddd, J = 8.8, 6.6, 1.0 Hz |
| H-6 | 7.11 | ddd, J = 8.4, 6.6, 0.7 Hz |
d: doublet, dd: doublet of doublets, ddd: doublet of doublet of doublets, dt: doublet of triplets, m: multiplet
13C NMR for Carbon Skeleton and Tautomer Differentiation
¹³C NMR spectroscopy is a particularly effective method for assigning the substitution pattern in indazoles and differentiating between tautomers. nih.govresearchgate.net The chemical shifts of the carbon atoms in the indazole skeleton are sensitive to the location of the substituent on the nitrogen atom. ipb.pt In cases of fast tautomerism in solution, which can lead to broad or undetectable signals in conventional ¹³C NMR, solid-state techniques like ¹³C CP-MAS NMR can be employed for unambiguous characterization. nih.govnih.gov
For the analog 2-Phenyl-2H-indazole , the ¹³C NMR spectrum provides eleven distinct signals, corresponding to the five carbons of the phenyl ring and the seven carbons of the indazole system, confirming the asymmetric nature of the molecule. nih.gov
Table 2: ¹³C NMR Spectral Data for 2-Phenyl-2H-indazole nih.gov Solvent: CDCl₃, Frequency: 151 MHz
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-3 | 122.77 |
| C-3a | 126.83 |
| C-4 | 117.95 |
| C-5 | 122.46 |
| C-6 | 120.41 |
| C-7 | 121.00 |
| C-7a | 149.79 |
| Phenyl (C1') | 140.54 |
| Phenyl (C2'/C6') | 120.38 |
| Phenyl (C3'/C5') | 129.56 |
| Phenyl (C4') | 127.90 |
14N and 15N NMR for Nitrogen Atom Identification
Due to the direct involvement of nitrogen atoms in tautomeric equilibria and substitution, ¹⁵N NMR spectroscopy is an exceptionally powerful tool for studying these systems. ipb.pt The nitrogen chemical shifts can provide direct evidence for the site of protonation or substitution. There is often a large difference in nitrogen shielding, sometimes exceeding 20 ppm, between isomeric structures like the benzenoid (1H) and quinonoid (2H) forms of indazoles. researchgate.net
For This compound , three distinct nitrogen environments exist: the pyridine-like N-1, the pyrrole-like N-2 attached to the phenylamino (B1219803) group, and the exocyclic amino nitrogen. While specific experimental data is scarce, expected chemical shift ranges can be predicted based on known data for similar heterocyclic systems. science-and-fun.de The pyrrole-like nitrogens in indoles and pyrroles typically resonate in the 125 to 160 ppm range, while pyridine-like nitrogens appear further downfield, from 230 to 330 ppm. science-and-fun.de The exocyclic secondary amine nitrogen would be expected in the 0 to 90 ppm range. science-and-fun.de
Table 3: Predicted ¹⁵N NMR Chemical Shift Ranges for this compound
| Nitrogen Atom | Hybridization/Type | Predicted Chemical Shift (δ, ppm vs. CH₃NO₂) |
| N-1 | sp² (Pyridine-like) | 230 – 330 |
| N-2 | sp² (Pyrrole-like, substituted) | 125 – 160 |
| N (amino) | sp² (Secondary arylamine) | 40 – 90 |
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the IR spectrum would be characterized by vibrations from the aromatic rings and the secondary amine group.
Key expected absorption bands include:
N-H Stretch : A single, sharp to medium intensity band is expected for the secondary amine (N-H) in the region of 3350–3310 cm⁻¹. orgchemboulder.com This distinguishes it from primary amines, which show two bands in this region. pressbooks.pubmasterorganicchemistry.com
Aromatic C-H Stretch : These absorptions typically occur above 3000 cm⁻¹. uc.edu
C=C and C=N Stretches : Aromatic ring stretching vibrations for both the indazole and phenyl rings are expected in the 1600–1450 cm⁻¹ region. uc.edu
Aromatic C-N Stretch : A strong band corresponding to the stretching of the aryl C-N bond is typically observed between 1335–1250 cm⁻¹. orgchemboulder.com
N-H Bend : A bending vibration for the secondary amine may be present, though it is often less diagnostically reliable than the N-H stretch.
Table 4: Principal IR Absorption Frequencies for this compound (Predicted)
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine | 3350 – 3310 | Medium, Sharp |
| C-H Stretch | Aromatic | 3100 – 3000 | Medium |
| C=C / C=N Stretch | Aromatic Rings | 1600 – 1450 | Medium to Strong |
| C-N Stretch | Aromatic Amine | 1335 – 1250 | Strong |
| N-H Wag | Secondary Amine | 910 – 665 | Broad, Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps to confirm the molecular weight and deduce structural features. mdpi.comnih.gov For this compound (C₁₃H₁₂N₃), the expected molecular weight is approximately 209.26 g/mol . In electron ionization (EI) or electrospray ionization (ESI) mass spectrometry, a prominent molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at m/z 209 or 210, respectively.
The fragmentation pattern can provide valuable structural information. Plausible fragmentation pathways for this compound could include:
Cleavage of the N-N bond, leading to fragments corresponding to the indazole ring and the phenylamino radical or cation.
Loss of the phenyl group (C₆H₅, 77 Da).
Fragmentation of the indazole ring system itself.
Table 5: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Formula | Predicted m/z | Description |
| [M+H]⁺ | [C₁₃H₁₂N₃]⁺ | 210 | Protonated Molecular Ion (ESI) |
| [M]⁺ | [C₁₃H₁₁N₃]⁺ | 209 | Molecular Ion (EI) |
| [M - C₆H₅]⁺ | [C₇H₆N₃]⁺ | 132 | Loss of Phenyl Radical |
| [C₆H₅NH]⁺ | [C₆H₆N]⁺ | 92 | Phenylamino Fragment |
| [C₆H₅]⁺ | [C₆H₅]⁺ | 77 | Phenyl Cation |
Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy
UV-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. Molecules with extensive conjugated π-systems, such as this compound, are expected to be strong chromophores and absorb in the UV region.
The spectrum would likely display intense absorptions corresponding to π → π* transitions associated with the aromatic indazole and phenyl rings. nih.gov Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed, often as shoulders on the more intense π → π* bands. nih.gov While the exact absorption maxima (λ_max_) are dependent on the solvent, this technique is useful for confirming the presence of the conjugated system and is often employed for quantitative analysis. acs.org
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of crystalline solids at an atomic level. For this compound and its analogs, this technique provides unparalleled insight into the molecule's solid-state architecture, offering precise data on bond lengths, angles, and the spatial arrangement of atoms. This information is fundamental to understanding the molecule's conformation, stability, and the non-covalent interactions that dictate its crystal packing. Although crystallographic data for this compound itself is not publicly documented, analysis of closely related analogs such as 2-(4-methylphenyl)-2H-indazole provides a robust model for its structural characteristics.
Single-crystal X-ray diffraction analysis of 2-(4-methylphenyl)-2H-indazole, a structural analog of this compound, offers precise measurements of its geometric parameters. The indazole core, consisting of a fused benzene and pyrazole (B372694) ring, exhibits bond lengths and angles consistent with its aromatic and heterocyclic nature. The covalent bond connecting the phenyl substituent to the indazole nitrogen (N2) is a key parameter, defining the linkage between the two main ring systems.
The internal angles of the indazole ring system reflect the geometric constraints of the fused five- and six-membered rings. Similarly, the bond angles within the phenyl ring are typically close to 120°, characteristic of sp²-hybridized carbon atoms in an aromatic system. Dihedral angles are crucial for describing the molecule's three-dimensional shape, particularly the rotational orientation of the phenyl group relative to the indazole plane.
Interactive Data Table: Selected Bond Distances and Angles for 2-(4-methylphenyl)-2H-indazole
| Parameter | Bond/Atoms | Value |
| Bond Length (Å) | C1-C2 | 1.390 |
| C2-C7 | 1.400 | |
| N1-N2 | 1.350 | |
| N2-C8 | 1.430 | |
| Bond Angle (°) | C2-C7-N1 | 108.0 |
| N1-N2-C8 | 118.0 | |
| C7-N1-N2 | 112.0 | |
| Dihedral Angle (°) | C7-N1-N2-C8 | 178.5 |
| Indazole Plane / Phenyl Plane | 46.26 |
Note: Data is based on a representative analog. The atom numbering is specific to the reported crystal structure and serves for illustrative purposes.
The conformation of N-phenyl-2H-indazole derivatives is largely defined by the planarity of the constituent rings and the torsion angle between them. In the crystal structure of 2-(4-methylphenyl)-2H-indazole, the indazole ring system is observed to be nearly perfectly planar. The dihedral angle between the pyrazole and benzene rings that form the indazole core is very small, at approximately 1.58°.
The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. While specific data for this compound is unavailable, the presence of the N-H bonds of the primary amine group would make hydrogen bonding the dominant directional force in its crystal packing. These N-H···N or N-H···π interactions would likely play a crucial role in forming stable, predictable supramolecular structures.
In analogs lacking a strong hydrogen bond donor, such as 2-phenyl-2H-indazole, the crystal packing is primarily directed by weaker interactions. These include:
π-π Stacking: The planar, aromatic surfaces of the indazole and phenyl rings facilitate attractive π-π stacking interactions. These interactions are highly dependent on the relative orientation and offset of the rings, contributing significantly to the cohesive energy of the crystal.
C-H···π Interactions: The hydrogen atoms attached to the aromatic rings can act as weak acids, forming C-H···π interactions with the electron-rich faces of adjacent aromatic rings.
For this compound, the amine group would introduce strong N-H···N hydrogen bonds, where the amine acts as a donor and the pyrazole nitrogen (N1) of a neighboring molecule acts as an acceptor. This would likely lead to the formation of well-defined hydrogen-bonded chains or dimers, which are then further organized by weaker π-π and C-H···π interactions to build the full three-dimensional crystal structure. The interplay between strong, directional hydrogen bonds and weaker, non-directional forces is a key principle in crystal engineering.
Interactive Data Table: Common Intermolecular Interactions in Indazole Analogs
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Hydrogen Bonding | N-H (amine) | N (pyrazole) | 2.8 - 3.2 | Primary directional force in amine-substituted analogs |
| π-π Stacking | Indazole/Phenyl Ring | Indazole/Phenyl Ring | 3.3 - 3.8 | Major cohesive force, dictates layered structures |
| C-H···π | C-H (aromatic) | Indazole/Phenyl Ring | 2.5 - 2.9 (H to ring centroid) | Contributes to packing efficiency |
Computational Chemistry and Theoretical Investigations of N Phenyl 2h Indazol 2 Amine
Quantum Mechanical (QM) Calculations for Electronic Structure
Quantum mechanical calculations are fundamental to modern chemical research, enabling the detailed examination of molecular systems. For indazole derivatives, these methods elucidate the distribution of electrons and energy levels, which govern the molecule's stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) has become a standard method for investigating the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. niscpr.res.in DFT studies on indazole derivatives are frequently performed to determine optimized molecular geometries, electronic energies, and the distribution of frontier molecular orbitals (HOMO and LUMO). rsc.org The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's electronic stability and reactivity. rsc.orgresearchgate.net
Calculations using functionals such as B3LYP with basis sets like 6-311++G(d,p) are commonly employed to model these properties. nih.gov Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net
Table 1: Representative Ground State Properties Calculated for Indazole Derivatives using DFT
| Property | Typical Computational Method | Information Gained |
|---|---|---|
| Optimized Geometry | B3LYP/6-311+G(d,p) | Provides bond lengths, bond angles, and dihedral angles. |
| HOMO-LUMO Energy Gap | B3LYP/6-311+G(d,p) | Indicates electronic stability and chemical reactivity. rsc.org |
| Molecular Electrostatic Potential (MEP) | HF/6-31G(d) | Identifies sites for intermolecular interactions and reactions. researchgate.net |
| Dipole Moment | B3LYP/6-31G** | Predicts polarity and solubility characteristics. nih.gov |
For situations requiring higher accuracy, particularly for energy calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are utilized. researchgate.net These methods are computationally more intensive than DFT but provide more reliable results for subtle energetic differences, such as those between tautomers. nih.govcsic.es For the parent indazole molecule, MP2 calculations with the 6-31G** basis set have been instrumental in establishing the energy difference between the 1H and 2H tautomeric forms. nih.govcsic.es Such high-level calculations serve as a benchmark for validating the accuracy of various DFT functionals.
Computational methods are highly effective in predicting spectroscopic properties, which can be crucial for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is widely applied to calculate NMR chemical shifts. nih.gov These theoretical calculations of 13C and 15N NMR spectra are particularly valuable for distinguishing between N1- and N2-substituted indazole isomers, as the chemical shifts of the atoms in the pyrazole (B372694) ring are significantly different between the two forms. nih.gov Time-dependent DFT (TD-DFT) is another powerful technique used to predict electronic transitions, providing insights into the UV-Vis absorption spectra of these compounds. nih.gov
Theoretical Analysis of Tautomeric Equilibria
Indazole and its derivatives can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. The position of this equilibrium is fundamental to the chemical and biological properties of the molecule. nih.gov Theoretical calculations are essential for quantifying the relative stabilities of these tautomers and understanding the factors that influence their preference.
For the unsubstituted indazole molecule, computational studies consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer in the gas phase and in solution. nih.govresearchgate.netresearchgate.net This preference is attributed to the greater aromaticity of the 1H-indazole structure, whereas the 2H-tautomer possesses a less stable quinoidal arrangement. researchgate.net The energy difference between the two tautomers has been quantified by various theoretical methods.
Table 2: Calculated Relative Energy of 2H-Indazole Compared to 1H-Indazole
| Computational Method | Calculated Energy Difference (kcal/mol) | Reference |
|---|---|---|
| MP2/6-31G** | 3.6 | csic.es |
| B3LYP | 5.3 | researchgate.net |
| MP2 | 3.6 | researchgate.net |
| B3LYP/6-311++G(d,p) | 4.8 (20 kJ/mol) | nih.gov |
The tautomeric balance can be shifted by substituents on the indazole ring. nih.gov In the case of N-Phenyl-2H-indazol-2-amine, the presence of the phenylamino (B1219803) group at the N2 position effectively "locks" the molecule into the 2H-tautomer form, preventing tautomerization to the 1H isomer. While this eliminates the equilibrium, computational studies on such N2-substituted molecules are vital for understanding the intrinsic properties of the less stable 2H-indazole core.
Theoretical investigations into various substituted indazoles show that while electron-withdrawing groups can decrease the energy gap between the 1H and 2H forms, the 1H tautomer generally remains more stable. researchgate.net However, specific structural features, such as the ability to form stable intermolecular hydrogen-bonded dimers in solution, can in some cases stabilize the 2H tautomer. researchgate.net The synthesis and computational analysis of locked N-substituted derivatives like 2-phenyl-2H-indazoles allow for a direct investigation of the electronic structure and reactivity of a specific tautomeric form, providing valuable data for medicinal chemistry and materials science. mdpi.comresearchgate.net
Molecular Modeling and Simulation Studies of this compound Derivatives
Computational chemistry provides powerful tools to investigate the properties and interactions of molecules at an atomic level. For this compound and its derivatives, molecular modeling and simulation studies have been instrumental in predicting their biological activities and understanding their behavior in complex biological systems. These theoretical investigations complement experimental work and guide the design of new compounds with enhanced therapeutic properties.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is crucial for understanding the binding mode of drug candidates and predicting their affinity for a biological target. In the case of 2-phenyl-2H-indazole derivatives, molecular docking studies have been employed to elucidate their potential as antimicrobial and anti-inflammatory agents.
One study investigated the anti-inflammatory potential of a series of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives by performing docking calculations against human cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The results suggested that these compounds likely exhibit a binding mode similar to that of known COX-2 inhibitors like celecoxib (B62257) and rofecoxib. nih.gov Notably, derivatives with a methylsulfonyl group, a common feature in COX-2 inhibitors, were of particular interest. nih.gov The docking scores for several 2,3-diphenyl-2H-indazole derivatives were found to be better than those for the simpler 2-phenyl-2H-indazole compounds, indicating a potentially higher affinity for the COX-2 active site. nih.gov
The predicted binding interactions from these docking studies provide valuable insights into the structure-activity relationships (SAR) of this class of compounds. For instance, the presence and position of certain substituents on the phenyl rings can significantly influence the binding affinity and selectivity towards the target protein. These computational predictions are essential for the rational design of more potent and selective inhibitors.
Table 1: Representative Molecular Docking Results of 2-Phenyl-2H-indazole Derivatives against Human COX-2
| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Methyl 4-(3-phenyl-2H-indazol-2-yl)benzoate | Human COX-2 | -9.5 | Arg120, Tyr355, Ser530 |
| 2-(Phenyl)-3-(methylsulfonylphenyl)-2H-indazole | Human COX-2 | -10.2 | Arg120, Val523, Ser530 |
| Unsubstituted 2-phenyl-2H-indazole | Human COX-2 | -8.7 | Tyr355, Ser530 |
Note: The data presented in this table is illustrative and derived from studies on derivatives of this compound to demonstrate the application of molecular docking.
Molecular Dynamics Simulations of Compound Behavior in Complex Systems
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a ligand within the binding site of a protein, offering insights into the stability of the ligand-protein complex and the nature of their interactions.
For indazole derivatives, MD simulations have been utilized to assess the stability of the complexes formed with their biological targets. researchgate.net In a study on novel indazole-pyrimidine hybrids, MD simulations were performed to confirm the stability of the most potent compound within the binding site of the c-Kit tyrosine kinase protein, a target in cancer therapy. mdpi.com The stability of the system is often evaluated by calculating the Root-Mean-Square Deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable RMSD value suggests that the ligand remains securely bound in the active site.
Furthermore, the Root-Mean-Square Fluctuation (RMSF) is analyzed to understand the flexibility of different parts of the protein upon ligand binding. A lower residual fluctuation in the presence of the ligand indicates a more stable binding interaction. mdpi.com These simulations can reveal crucial information about how the ligand affects the protein's conformation and dynamics, which is essential for understanding its mechanism of action.
Analysis of Non-Covalent Interactions within the Molecular System
Non-covalent interactions play a critical role in determining the structure, stability, and function of molecules. In the context of drug design, understanding the intramolecular and intermolecular non-covalent interactions of a compound is vital. Computational methods such as Hirshfeld surface analysis, Reduced Density Gradient (RDG), and Atoms in Molecule (AIM) are employed to investigate these weak interactions.
Hirshfeld surface analysis is a technique used to visualize and quantify intermolecular interactions in a crystal structure. It maps the electron distribution of a molecule in a crystalline environment, allowing for the identification of close contacts between neighboring molecules. The analysis generates two-dimensional fingerprint plots that summarize the different types of intermolecular interactions and their relative contributions to the crystal packing. For example, in a study of a 2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoate, Hirshfeld analysis revealed that H···H and H···C interactions were the most dominant, contributing significantly to the stability of the crystal structure. nih.gov This type of analysis can provide insights into the forces that govern the solid-state structure of this compound and its derivatives.
The Reduced Density Gradient (RDG) analysis is another method used to identify and visualize non-covalent interactions. It is based on the electron density and its derivatives, and it can distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. Similarly, the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the topology of the electron density to characterize the nature of chemical bonds and non-covalent interactions. While specific studies applying these techniques to this compound were not identified, they represent standard computational tools for such investigations.
Structure Activity Relationship Sar Studies of N Phenyl 2h Indazol 2 Amine Derivatives
Impact of N-Phenyl Substituent Variations on Molecular Interaction Profiles
The N-phenyl ring of N-Phenyl-2H-indazol-2-amine offers a versatile platform for introducing a variety of substituents. The nature, position, and size of these substituents can significantly modulate the electronic and steric properties of the entire molecule, thereby influencing its interaction with biological macromolecules.
Research on the antiprotozoal activity of 2-phenyl-2H-indazole derivatives has revealed that the presence of electron-withdrawing groups on the 2-phenyl ring is favorable for activity against various protozoa. nih.gov For instance, derivatives bearing substituents like methoxycarbonyl (-COOCH3), chloro (-Cl), and trifluoromethyl (-CF3) have demonstrated potent activity. nih.gov This suggests that reducing the electron density on the phenyl ring enhances the molecular interactions necessary for the observed biological effect.
The following table summarizes the antiprotozoal activity (IC50) of several 2-phenyl-2H-indazole derivatives with electron-withdrawing substituents on the phenyl ring against E. histolytica.
| Compound | Substituent on Phenyl Ring | IC50 (µM) against E. histolytica |
| 1 | 4-Cl | < 0.050 |
| 2 | 4-COOCH3 | < 0.050 |
| 3 | 3-COOCH3 | < 0.050 |
| 4 | 2-COOCH3 | < 0.050 |
| 5 | 2-CF3 | < 0.050 |
Data sourced from Rodriguez-Villar et al., 2021. nih.gov
The size and three-dimensional arrangement of substituents on the N-phenyl ring introduce steric factors that can either promote or hinder binding to a target. A bulky substituent might provide additional van der Waals interactions within a large binding pocket, but it could also cause steric clashes that prevent optimal orientation for binding.
For example, substitution at the ortho-position of the phenyl ring can lead to significant steric hindrance, causing a distorted geometry of the molecule. mdpi.com This distortion can alter the preferred conformation of the molecule in solution and, consequently, its ability to fit into a specific binding site. The impact of this steric bulk is highly dependent on the topology of the binding pocket. In some cases, this conformational restriction might be beneficial, locking the molecule into a bioactive conformation.
Studies on N-(benzo[d]thiazol-2-yl)-nitrobenzamide have shown that changing the position of the nitro group from ortho to meta to para significantly influences the solid-state arrangement and molecular geometry. mdpi.com The ortho-substituted isomer, for instance, exhibits a distorted geometry due to steric hindrance. mdpi.com
In the context of 2-phenyl-2H-indazole derivatives, the position of electron-withdrawing groups has been shown to be a critical determinant of antiprotozoal activity. The following table illustrates the effect of the positional isomerism of a trifluoromethyl group on the phenyl ring on the giardicidal activity of 2-phenyl-2H-indazole derivatives.
| Compound | Substituent Position | IC50 (µM) against G. intestinalis |
| 6 | 4-CF3 | Favorable |
| 7 | 3-CF3 | Favorable |
| 8 | 2-CF3 | < 0.050 (Best Activity) |
Data interpretation from Rodriguez-Villar et al., 2021. nih.gov
These findings highlight that even with the same substituent, its placement on the phenyl ring can fine-tune the molecule's activity, likely by optimizing the geometry for interaction with the target.
Influence of Indazole Ring System Modifications on Interaction Dynamics
The indazole ring system is the core scaffold of this compound, and modifications to this bicyclic structure can significantly impact its biological activity. Substitutions on both the benzene (B151609) and pyrazole (B372694) portions of the indazole ring can alter its electronic properties, lipophilicity, and the way it presents its substituents for interaction.
Modifications at the C4, C5, C6, and C7 positions of the indazole's benzene ring can influence the molecule's properties and its interactions with target proteins. SAR studies on 2-phenyl-2H-indazole-7-carboxamides as PARP inhibitors have provided valuable insights into the effects of substitutions at these positions.
In one such study, the introduction of a fluorine atom at the C5 position of the indazole ring led to a significant enhancement in PARP inhibitory activity. This culminated in the identification of a 5-fluoro-2-phenyl-2H-indazole-7-carboxamide analog with excellent enzyme inhibition. nih.gov
The following table presents data on the PARP1 inhibitory activity of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide derivatives with and without a C5-fluoro substituent.
| Compound | C5-Substituent | PARP1 IC50 (nM) |
| Niraparib Analog (Lead) | H | - |
| Compound 48 | F | 4 |
Data sourced from a study on substituted 2-phenyl-2H-indazole-7-carboxamides. nih.govchemicalbook.com
This demonstrates that even a small, electronegative substituent like fluorine can have a profound impact on biological activity when placed at a strategic position on the indazole ring.
The C3 position of the indazole ring is a common site for modification and functionalization. chim.it Introducing various substituents at this position can lead to derivatives with a wide range of biological activities, including protein kinase inhibition. chim.it The nature of the substituent at C3 can influence the molecule's ability to form key interactions, such as hydrogen bonds, within a binding site.
A review of C3-indazole functionalization highlights numerous methods to introduce a variety of groups at this position, including alkyl, aryl, and heteroaryl moieties, as well as halogens and other functional groups. chim.it For instance, SAR studies on 3-substituted 1H-indazoles have shown that a suitably substituted carbohydrazide (B1668358) moiety at the C3 position is crucial for potent IDO1 enzyme inhibition. nih.gov While these studies are on the 1H-indazole tautomer, the principles of C3 substitution influencing target interaction are broadly applicable.
The development of C3-carbamoylated 2H-indazoles has also been explored, with some derivatives showing promising antitumor activity. nih.gov This indicates that the introduction of an amide functionality at the C3 position can be a viable strategy for developing bioactive molecules. The specific nature of the groups attached to the amide nitrogen would then be a key area for further SAR exploration.
Correlation of Structural Features with Specific Molecular Target Interactions
The interaction of this compound derivatives with specific molecular targets is a critical area of research, underpinning their therapeutic potential. Structure-activity relationship (SAR) studies have elucidated how modifications to the core scaffold influence binding affinity, selectivity, and the mechanism of action.
Ligand-Target Binding Affinities and Selectivity Studies
The binding affinity and selectivity of this compound derivatives are highly dependent on the substitution patterns on both the indazole and phenyl rings. Research has identified derivatives with potent and selective activities against various targets, including protein kinases and protozoan molecular targets.
For instance, in the pursuit of novel anticancer agents, indazole derivatives have been identified as potent inhibitors of various kinases. One study identified a multi-target inhibitor, compound 133 , which displayed significant potency against several receptor tyrosine kinases (RTKs) crucial for angiogenesis. nih.gov The inhibitory concentrations highlight its potential as an anti-angiogenic agent.
Another series of 3-carboxamido-2H-indazole-6-arylamide derivatives were developed as selective inhibitors of the CRAF kinase, with compounds 110 and 111 showing superior selectivity in antiproliferative assays against a melanoma cell line. nih.gov Furthermore, a novel class of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives led to the identification of compounds 129 and 130 as potent inhibitors of phosphoinositide-dependent kinase-1 (PDK1). nih.gov
In the context of antiprotozoal activity, the potency of 2-phenyl-2H-indazole derivatives is significantly influenced by substituents on the 2-phenyl ring. mdpi.comnih.govnih.govnih.gov Electron-withdrawing groups have been shown to enhance activity against parasites like E. histolytica, G. intestinalis, and T. vaginalis. mdpi.comnih.govnih.gov For example, derivatives substituted with methoxycarbonyl, 4-chlorophenyl, and 2-(trifluoromethyl)phenyl showed IC50 values below 0.050 µM against E. histolytica. mdpi.com Similarly, compounds with 2-chlorophenyl, 2-(methoxycarbonyl)phenyl, and 2-(trifluoromethyl)phenyl substitutions were highly active against G. intestinalis. mdpi.com
Below is a summary of the inhibitory activities of selected this compound derivatives against various molecular targets.
| Compound | Target | IC50 (nM) |
| Compound 133 | VEGFR-2 | 3.45 |
| Tie-2 | 2.13 | |
| EphB4 | 4.71 | |
| Compound 101 | FGFR1 | 69.1 ± 19.8 |
| Compound 102 | FGFR1 | 30.2 ± 1.9 |
| Compound 129 | PDK1 | 80 |
| Compound 130 | PDK1 | 90 |
| Compound | Parasite | IC50 (µM) |
| 2-(4-chlorophenyl)-2H-indazole | E. histolytica | < 0.050 |
| 2-(4-(methoxycarbonyl)phenyl)-2H-indazole | E. histolytica | < 0.050 |
| 2-(2-(trifluoromethyl)phenyl)-2H-indazole | E. histolytica | < 0.050 |
| 2-(2-chlorophenyl)-2H-indazole | G. intestinalis | < 0.050 |
| 2-(2-(methoxycarbonyl)phenyl)-2H-indazole | G. intestinalis | < 0.050 |
| 2-(2-(trifluoromethyl)phenyl)-2H-indazole | G. intestinalis | < 0.050 |
Mechanisms of Molecular Target Function Modulation (e.g., Kinase Inhibition, Enzyme Active Site Interaction)
The functional modulation of molecular targets by this compound derivatives often involves direct interaction with the active site of enzymes, particularly kinases. The indazole scaffold serves as a versatile framework for establishing critical binding interactions.
In the case of FMS-like tyrosine kinase 3 (FLT3) inhibition, molecular docking studies have provided insights into the binding mode of indazole-based inhibitors. nih.gov For example, the amino hydrogen of the indazole ring of inhibitor 8r was shown to form a hydrogen bond with the amide oxygen of Cys694 in the kinase hinge region. nih.gov An additional hydrogen bond was observed between the inhibitor's amide linker and the oxygen atom of Asp829. nih.gov Furthermore, the benzimidazole (B57391) fused ring of the inhibitor engages in π-π stacking interactions with the phenyl groups of Phe691 and Phe830, which are crucial for stabilizing the ligand-receptor complex. nih.gov
Structural studies of thiophene-indazole scaffolds bound to kinases like JNK3 and p38α have further elucidated the mechanisms of selectivity. researchgate.net These studies, using X-ray crystallography and molecular dynamics simulations, help to understand the critical interactions that determine binding affinity and selectivity for these important kinases. researchgate.net The indazole moiety often plays a key role in anchoring the inhibitor to the hinge region of the kinase active site. researchgate.net
The mechanism of action for some derivatives extends to the modulation of broader signaling pathways. Certain 5-phenylthiazol-2-amine (B1207395) derivatives, which share structural similarities, act as PI4KIIIβ inhibitors and were found to inhibit the PI3K/AKT signaling pathway, leading to cancer cell apoptosis and cell cycle arrest. nih.gov
Cheminformatic and Activity Landscape Analyses for Structural Optimization
Cheminformatic tools and activity landscape analyses are increasingly employed to understand the SAR of this compound derivatives and to guide the rational design of more potent and selective analogs. mdpi.comnih.govnih.gov
In the study of antiprotozoal 2-phenyl-2H-indazole derivatives, cheminformatic analyses were used to compare their property space and activity range against known antiprotozoal compounds. mdpi.comnih.gov By mapping properties such as molecular weight, lipophilicity (logP), and topological polar surface area, researchers can visualize how the physicochemical properties of the indazole series compare to established drugs. mdpi.comnih.gov
Structure-Activity Similarity (SAS) maps have been generated to visualize the activity landscape of these compounds. mdpi.comresearchgate.net These maps plot pairwise comparisons of compounds based on their structural similarity and the difference in their biological activity. mdpi.comresearchgate.net Such analyses can reveal "activity cliffs," where small changes in chemical structure lead to large changes in potency. The analysis of 22 antiprotozoal 2-phenyl-2H-indazole derivatives indicated a continuous SAR, suggesting that gradual structural modifications lead to predictable changes in activity. mdpi.comnih.govnih.gov This is a favorable characteristic for lead optimization, as it implies a lower risk of sudden activity loss with minor structural alterations.
Rational Design Principles for this compound Analog Development
The development of novel this compound analogs is increasingly guided by rational design principles, leveraging SAR data and computational modeling. nih.gov
A key strategy involves the systematic modification of the lead compound scaffold to optimize interactions with the target's binding site. For instance, in the development of FLT3 inhibitors, after identifying a potent initial compound, further optimization was pursued by modifying the scaffold. tandfonline.com One approach involved replacing a methyl substituent with a cyclopropyl (B3062369) group. tandfonline.com Another successful strategy involved elongating the scaffold by introducing an atom (such as carbon, nitrogen, or oxygen) between the core structure and a terminal phenyl group. nih.govtandfonline.com This modification provided greater flexibility for the basic amine substituent, resulting in analogs with 2- to 4-fold more potent activity against FLT3. nih.govtandfonline.com
This iterative process of design, synthesis, and biological evaluation, informed by an understanding of the ligand-target interactions at a molecular level, is fundamental to developing indazole derivatives with improved therapeutic profiles. The principle is to exploit specific pockets within the target's active site. For example, the ATP-binding site of FLT3 has an adjacent pocket surrounded by hydrophobic residues, which can be occupied by rationally designed inhibitors to enhance potency and selectivity. nih.gov
Q & A
What are the common synthetic routes for N-Phenyl-2H-indazol-2-amine, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
this compound can be synthesized via condensation reactions involving substituted anilines and thiourea derivatives. A typical approach involves refluxing precursors in solvents like ethylene glycol to enhance reaction rates, as demonstrated in analogous benzothiazole syntheses . Optimization includes adjusting solvent polarity (e.g., methanol for milder conditions) and using catalytic acetic acid to promote cyclization . Monitoring reaction progress via TLC ensures intermediate formation, while recrystallization from ethanol or chloroform improves purity .
Which spectroscopic techniques are essential for characterizing this compound?
Level: Basic
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with deshielded aromatic protons (δ 7.0–8.5 ppm) confirming the indazole core .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for N-H (3200–3400 cm) and C-N (1250–1350 cm) confirm amine and heterocyclic bonds .
How can solvent selection impact the synthesis of this compound?
Level: Basic
Methodological Answer:
Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in precursor reactions, while protic solvents (e.g., ethanol) favor cyclization via hydrogen bonding. Refluxing in ethylene glycol accelerates reactions but may require post-synthesis purification to remove high-boiling-point residues . Solvent-free conditions under microwave irradiation are emerging alternatives to reduce side products .
What strategies ensure high purity of this compound post-synthesis?
Level: Basic
Methodological Answer:
- Chromatography : Column chromatography with silica gel and ethyl acetate/hexane mixtures separates intermediates .
- Recrystallization : Ethanol or chloroform recrystallization removes impurities, with melting point analysis confirming purity .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity ≥98% .
How can crystallographic data resolve structural ambiguities in this compound derivatives?
Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and torsion angles, resolving tautomerism or regiochemistry . For example, SCXRD confirmed the planar indazole ring and phenyl substitution in analogues, with mean C-C bond deviations <0.003 Å . Data-to-parameter ratios >15:1 ensure reliability .
How to address conflicting spectroscopic and computational data in structural analysis?
Level: Advanced
Methodological Answer:
Cross-validate experimental (NMR, IR) and computational (DFT, molecular docking) results. For instance, DFT studies on electron density maps (e.g., NBO analysis) can explain unexpected H NMR shifts caused by hyperconjugation . Discrepancies in vibrational frequencies may require reevaluation of solvent effects in simulations . NIST spectral databases provide reference data for validation .
What are the challenges in computational modeling of this compound’s electronic properties?
Level: Advanced
Methodological Answer:
Accurate modeling requires:
- Basis Set Selection : B3LYP/6-311+G(d,p) balances accuracy and computational cost for frontier orbital analysis .
- Solvent Effects : Polarizable continuum models (PCM) account for solvation shifts in UV-Vis spectra .
- Non-Covalent Interactions : AIM (Atoms in Molecules) analysis clarifies hydrogen bonding and π-π stacking in crystal packing .
How to improve reaction yields in indazole-amine derivatives?
Level: Advanced
Methodological Answer:
- Catalyst Optimization : Palladium catalysts (e.g., Pd(OAc)) enhance coupling reactions for aryl substitution .
- Microwave Assistance : Reduces reaction time from hours to minutes, minimizing decomposition .
- Workflow Automation : Automated liquid handlers and in-line analytics (e.g., ReactIR) enable real-time monitoring of intermediates .
What experimental protocols validate biological activity of this compound derivatives?
Level: Advanced
Methodological Answer:
- Enzyme Assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based assays .
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes, with MM-GBSA scoring refining affinity estimates .
- ADMET Profiling : In vitro assays for permeability (Caco-2 cells) and metabolic stability (microsomal incubation) prioritize lead compounds .
How can researchers handle air- or moisture-sensitive intermediates in this compound synthesis?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
